REACTION_SMILES
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[F:9][C:10]([c:11]1[cH:12][cH:13][c:14]([B:17]([OH:18])[OH:19])[cH:15][cH:16]1)([F:20])[F:21].[K+:22].[K+:23].[O-:24][C:25]([O-:26])=[O:27].[OH2:28].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([I:7])[cH:8]1>>[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6](-[c:14]2[cH:13][cH:12][c:11]([C:10]([F:9])([F:20])[F:21])[cH:16][cH:15]2)[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccc(C(F)(F)F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Oc1cccc(I)c1
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Name
|
|
Type
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product
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Smiles
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Oc1cccc(-c2ccc(C(F)(F)F)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |